1-Heptyl-3-phenyl-2-thiourea

Overview

Description

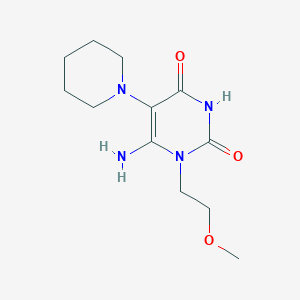

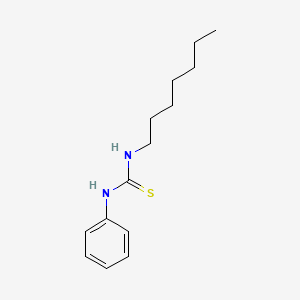

1-Heptyl-3-phenyl-2-thiourea is a chemical compound with the molecular formula C14H22N2S . It is used in proteomics research .

Synthesis Analysis

The synthesis of N-substituted ureas, such as 1-Heptyl-3-phenyl-2-thiourea, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for the gram-scale synthesis of molecules having commercial applications .Molecular Structure Analysis

The molecular structure of 1-Heptyl-3-phenyl-2-thiourea can be analyzed using various techniques. For instance, X-ray crystallography can be used to determine the arrangement of atoms within the molecule . Additionally, vibrational spectra can provide information about the molecular structure following full structure optimization based on density functional theory .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Heptyl-3-phenyl-2-thiourea can be determined using various analytical techniques. For instance, its molecular weight is approximately 250.4 g/mol . Further details about its melting point, boiling point, density, and other properties may be found in specialized databases .Scientific Research Applications

Proteomics Research

1-Heptyl-3-phenyl-2-thiourea: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used for its ability to interact with various proteins, which can help in identifying protein-protein interactions, understanding protein dynamics, and studying post-translational modifications .

Medicinal Chemistry

In medicinal chemistry, 1-Heptyl-3-phenyl-2-thiourea derivatives are explored for their potential therapeutic properties. They have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties. This makes them valuable in the design and development of new drugs .

Agriculture

Thiourea derivatives, including 1-Heptyl-3-phenyl-2-thiourea , find applications in agriculture as well. They are used as insect growth regulators, anti-fungal agents, and herbicides. Their role in promoting plant growth and protecting crops from pests makes them significant in agricultural research .

Industrial Applications

In the industrial sector, 1-Heptyl-3-phenyl-2-thiourea is involved in various chemical processes. It is used in the synthesis of rubber, dyes, and other chemicals. Its properties are exploited in the manufacturing of products that require specific chemical characteristics .

Environmental Science

The compound’s role in environmental science is linked to its reactivity and interaction with other substances. It can be used in the analysis of soil and water samples for contamination, and in the study of environmental pollutants and their breakdown products .

Biochemistry and Pharmacology

1-Heptyl-3-phenyl-2-thiourea: is significant in biochemistry for its inhibitory effects on certain enzymes, such as tyrosinase, which is important in melanogenesis. In pharmacology, its derivatives are being researched for their role in activating autophagy in cells, which has implications for treating diseases where autophagy is disrupted .

Mechanism of Action

Mode of Action

1-Heptyl-3-phenyl-2-thiourea interacts with tyrosinase, inhibiting its catalytic activity . This compound also accelerates tyrosinase degradation via the ubiquitin-dependent proteasome pathway . The result is a decrease in the enzymatic activity and stability of tyrosinase .

Biochemical Pathways

The compound affects the melanin biosynthesis pathway, which is carried out in melanosomes located in melanocytes in the epidermal basal layer of the skin . By inhibiting tyrosinase, 1-Heptyl-3-phenyl-2-thiourea disrupts the conversion of L-tyrosine to L-dopa, a crucial step in melanogenesis .

Result of Action

The action of 1-Heptyl-3-phenyl-2-thiourea leads to a decrease in melanin biosynthesis . By decreasing the enzymatic activity and stability of tyrosinase, the compound reduces melanin production in a dose-dependent manner .

Safety and Hazards

properties

IUPAC Name |

1-heptyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDENPZDEEVSRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

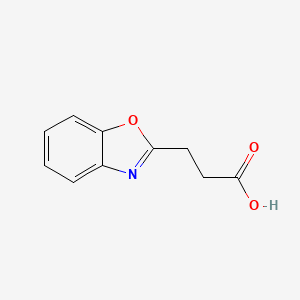

CCCCCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374710 | |

| Record name | 1-Heptyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Heptyl-3-phenyl-2-thiourea | |

CAS RN |

79425-04-0 | |

| Record name | 1-Heptyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79425-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)